Comparative Functional Antagonism on Recombinant Human B1 Receptors: Hoe 140, desarg(10)- vs. Des-Arg9-[Leu8]-BK and B9858
In a functional assay measuring intracellular Ca2+ responses in CHO cells expressing recombinant human bradykinin B1 receptors, Hoe 140, desarg(10)- (referred to as Des-Arg10-Hoe140) demonstrated an IC50 of 211 nM. This places its potency as intermediate between the classical B1 antagonist Des-Arg9-[Leu8]bradykinin (IC50=59 nM) and the more potent B9858 (IC50=14 nM) [1]. Importantly, none of these compounds exhibited activity at the B2 receptor up to 3 μM, confirming their B1 selectivity in this system [1].
| Evidence Dimension | Functional Antagonism (IC50) at human B1 receptor |
|---|---|
| Target Compound Data | IC50 = 211 nM |
| Comparator Or Baseline | Des-Arg9-[Leu8]bradykinin: IC50 = 59 nM; B9858: IC50 = 14 nM |
| Quantified Difference | Hoe 140, desarg(10)- is 3.6-fold less potent than Des-Arg9-[Leu8]BK and 15-fold less potent than B9858. |
| Conditions | Recombinant human B1 receptors expressed in CHO cells; Ca2+ mobilization assay (FLIPR). |
Why This Matters
This data enables precise receptor occupancy calculations and informs dose selection when designing experiments, ensuring the appropriate pharmacological tool is chosen based on the required potency and selectivity profile.
- [1] Simpson, P. B., Woollacott, A. J., Hill, R. G., & Seabrook, G. R. (2000). Functional characterization of bradykinin analogues on recombinant human bradykinin B1 and B2 receptors. European Journal of Pharmacology, 392(1-2), 1-9. View Source
